molecular formula C10H9ClO B1629484 2,3-dihydro-1H-indene-2-carbonyl chloride CAS No. 54672-55-8

2,3-dihydro-1H-indene-2-carbonyl chloride

Cat. No. B1629484
CAS RN: 54672-55-8
M. Wt: 180.63 g/mol
InChI Key: FONLDTYQLFYTOM-UHFFFAOYSA-N
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Description

2,3-dihydro-1H-indene-2-carbonyl chloride, also known as Indan-2-carbonyl chloride, is a chemical compound with the molecular formula C10H9ClO . It has a molecular weight of 180.63 . This compound is involved in the discovery of a class of potent N-pyrimidyl amide-based p38a MAP kinase inhibitors .


Molecular Structure Analysis

The molecular structure of 2,3-dihydro-1H-indene-2-carbonyl chloride consists of a six-membered benzene ring fused with a five-membered ring, with a carbonyl chloride group attached . The exact 3D structure is not provided in the search results.

Scientific Research Applications

Synthesis Techniques

  • The synthesis of dibenzyl-(1S*,2S*)-2,3-dihydro-1H-indene-1,2-dicarboxylate through bis-alkoxycarbonylation reactions, using 1H-indene, benzyl alcohol, and carbon monoxide, demonstrates the potential of 2,3-dihydro-1H-indene derivatives in organic synthesis (Olivieri et al., 2023).
  • A method for creating 2-methylene-3-substituted-2,3-dihydro-1H-inden-1-ones and 2-benzylidene-2,3-dihydro-1H-inden-1-ones via palladium-catalyzed cyclocarbonylation of arynes highlights the versatility of 2,3-dihydro-1H-indene compounds in palladium-catalyzed reactions (Pi et al., 2010).

Chemical Properties and Applications

  • Research into the molecular structure and vibrational study of 2,3-dihydro-1H-indene and its derivatives using density functional theory calculations indicates their potential as petrochemical compounds and anticoagulants (Prasad et al., 2010).
  • The study of indene derivatives via electrophilic cyclization explores their use in creating 3-iodo-1H-indene derivatives, which are significant in various chemical reactions (Khan & Wirth, 2009).

Industrial and Material Science Applications

  • In the field of materials science, the development of a new thieno[3,4‐b]thiophene‐based small‐molecule electron acceptor using an indenoindene core for high-performance organic photovoltaics showcases the utility of indene derivatives in advanced material applications (Xu et al., 2017).
  • The anti-corrosive behavior of 2,3-dihydro-1H-indene derivatives on mild steel in hydrochloric acid solution, as studied through various methods including electrochemical measurements, highlights their potential application in corrosion inhibition (Saady et al., 2018).

properties

IUPAC Name

2,3-dihydro-1H-indene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO/c11-10(12)9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONLDTYQLFYTOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80612226
Record name 2,3-Dihydro-1H-indene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80612226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dihydro-1H-indene-2-carbonyl chloride

CAS RN

54672-55-8
Record name 2,3-Dihydro-1H-indene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80612226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

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Indan-2-carbonyl chloride (26A) is prepared from indan-2-carboxylic acid as described for 23A.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Øya - 2019 - ntnuopen.ntnu.no
The scope of this master thesis has been to synthesise fused benzene amphiphiles with one or more cationic N-groups. If the degree of purity is sufficient (> 95%), the products will be …
Number of citations: 0 ntnuopen.ntnu.no

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